Phenethyl sophoroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

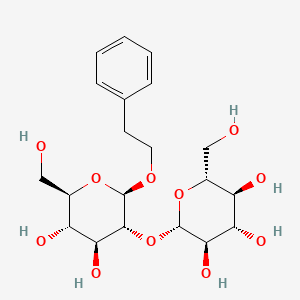

Phenethyl sophoroside is a glycoside compound, specifically a sophoroside, which is a type of glycolipid. It is composed of a phenethyl group attached to a sophorose sugar moiety.

準備方法

Synthetic Routes and Reaction Conditions: Phenethyl sophoroside can be synthesized through the Koenigs-Knorr reaction, which involves the glycosylation of phenethyl alcohol with sophorose . The reaction typically requires the presence of a glycosyl donor, such as acetobromosophorose, and a catalyst, such as silver carbonate, under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve the enzymatic synthesis using β-glucosidases to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .

化学反応の分析

Types of Reactions: Phenethyl sophoroside undergoes various chemical reactions, including:

Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

Reduction: The glycosidic bond can be reduced to yield simpler sugar alcohols.

Substitution: The hydroxyl groups on the sophorose moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Sugar alcohols.

Substitution: Various acylated or alkylated sophoroside derivatives.

科学的研究の応用

Phenethyl sophoroside has several applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and glycolipid synthesis.

Biology: Investigated for its role in cell signaling and membrane interactions.

Medicine: Explored for its potential as an antimicrobial and antioxidant agent.

Industry: Utilized in the production of biosurfactants and biodegradable detergents

作用機序

The mechanism of action of phenethyl sophoroside involves its interaction with cell membranes and enzymes. The phenethyl group can insert into lipid bilayers, altering membrane fluidity and permeability. The sophorose moiety can interact with glycosidic enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to its antimicrobial and antioxidant properties .

類似化合物との比較

Phenethyl sophoroside can be compared with other glycosides and glycolipids:

Sophorolipids: Similar in structure but differ in the lipid moiety attached to the sophorose.

Phenethyl glucoside: Similar phenethyl group but attached to a glucose moiety instead of sophorose.

Phenethyl ester of caffeic acid: Contains a phenethyl group but differs in the ester linkage and the presence of caffeic acid

Uniqueness: this compound is unique due to its specific combination of a phenethyl group and a sophorose moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

Phenethyl sophoroside is a glycosylated flavonoid compound that has garnered attention for its potential biological activities, particularly in the context of human health and disease prevention. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound consists of a phenethyl group linked to a sophorose sugar moiety. The general structure can be represented as:

This compound's unique structure contributes to its bioactive properties, particularly its ability to interact with various biological pathways.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity . Research indicates that phenolic compounds, including this compound, can effectively neutralize reactive oxygen species (ROS) and protect cellular components from oxidative stress. The antioxidant activity is primarily influenced by the number and position of hydroxyl groups in the molecule, which enhance its ability to donate electrons and stabilize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 2.06 | ROS neutralization |

| Quercetin | 1.52 | Free radical scavenging |

| Kaempferol | 1.31 | Electron donation |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties , which have been demonstrated in various studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This modulation can be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study: Inhibition of Inflammatory Markers

In a controlled study involving human monocytes, this compound was shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by approximately 40% when administered at concentrations of 10 µM. This finding underscores its potential as an anti-inflammatory agent.

Potential Antiviral Activity

Recent investigations have suggested that this compound may possess antiviral properties , particularly against viruses such as SARS-CoV-2. In silico studies indicate that phenolic compounds can interact with viral proteins, potentially inhibiting their function and preventing viral replication .

Table 2: Antiviral Activity Overview

| Virus | Compound | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | This compound | Inhibition of viral protein function |

| Influenza Virus | Quercetin | Interference with viral entry |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSIFJHEGYUPRJ-HNCKFYPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。